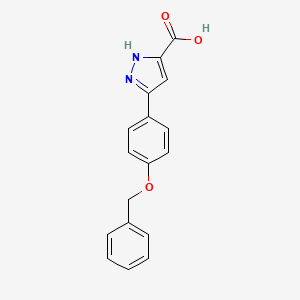

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure. It contains a tert-butoxycarbonyl protective group, commonly used in peptide synthesis to protect the amine functionality, and a 4-methoxyphenyl group, which can influence the compound's physical and chemical properties, as well as its reactivity .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the one-step continuous flow synthesis, which allows for the direct formation of pyrrolidine-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilizes HBr generated in the Hantzsch reaction to hydrolyze tert-butyl esters in situ, providing the corresponding acids in a single microreactor . Another method involves the regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, which uses the bulky tert-butyl group to direct selective substitutions . Additionally, the synthesis of optical isomers of related pyrrolidine derivatives has been reported, which are of interest due to their biological activities as antilipidemic agents .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be determined using X-ray crystallography. For instance, the structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate shows that the pyrrolidinone ring adopts an envelope conformation with the tert-butyl carbonate and 4-methoxyphenyl groups arranged on the same side of the ring . Similarly, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate reveals a proline ring in an envelope conformation and exhibits intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, the reaction of 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene with enamines can proceed through different pathways depending on the choice of solvents and temperatures, leading to the formation of different products such as 5,6-dihydro-4H-pyridazines or 1-amino-pyrroles . Additionally, the enantioselective nitrile anion cyclization has been used to synthesize N-tert-butyl disubstituted pyrrolidines with high yield and enantiomeric excess, demonstrating the versatility of pyrrolidine derivatives in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of the tert-butoxycarbonyl group and the 4-methoxyphenyl group can affect the compound's solubility, boiling point, and stability. For example, the tert-butoxycarbonyl group is known to be stable under acidic conditions but can be removed under certain conditions, such as with strong acids like HBr . The methoxy group can engage in hydrogen bonding, which can influence the compound's boiling point and solubility . The crystal structure analysis provides insights into the conformation of the pyrrolidine ring and the arrangement of substituents, which can affect the compound's reactivity and interaction with other molecules .

Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis

- The compound exhibits interesting structural characteristics, such as the pyrrolidine ring adopting an envelope conformation. This structural feature has been analyzed through X-ray crystallography, providing insights into the molecular conformation of related compounds (Yuan, Cai, Huang, & Xu, 2010).

- It serves as a starting point for the synthesis of various chemical structures, showcasing its versatility in chemical reactions. For instance, it has been used in the synthesis of divergent compounds depending on solvent and temperature conditions, leading to products like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).

Medicinal Chemistry and Drug Design

- In the realm of drug design, such compounds can play a crucial role. For example, derivatives of this compound have been explored in the synthesis of influenza neuraminidase inhibitors, which are vital in the treatment and management of influenza (Wang et al., 2001).

- Its derivatives have also been used as a 'handle' in the solid-phase synthesis of peptide α-carboxamides, an essential technique in developing peptide-based drugs (Gaehde & Matsueda, 2009).

Advanced Materials Research

- This compound and its derivatives find applications in materials science. For instance, they have been used in the synthesis of novel polyamides with potential applications in various industries due to their thermal stability and solubility properties (Hsiao, Yang, & Chen, 2000).

Supramolecular Chemistry

- In supramolecular chemistry, its analogues have been studied for their ability to form diverse supramolecular arrangements influenced by weak intermolecular interactions. This is crucial for understanding molecular self-assembly and designing new molecular structures (Samipillai et al., 2016).

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEHHCOIDMZBSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395306 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

851484-94-1 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)